molecular formula C8H8ClN3O2S B13068145 N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide

N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide

Cat. No.: B13068145
M. Wt: 245.69 g/mol
InChI Key: ROWRNMZCNMXZHH-UHFFFAOYSA-N
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Description

N-(6-chloro-2-cyanopyridin-3-yl)-N-methylmethanesulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with a chloro group at position 6, a cyano group at position 2, and an N-methylmethanesulfonamide group at position 2.

Properties

Molecular Formula

C8H8ClN3O2S

Molecular Weight

245.69 g/mol

IUPAC Name

N-(6-chloro-2-cyanopyridin-3-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H8ClN3O2S/c1-12(15(2,13)14)7-3-4-8(9)11-6(7)5-10/h3-4H,1-2H3

InChI Key

ROWRNMZCNMXZHH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N=C(C=C1)Cl)C#N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-cyanopyridine, followed by the introduction of the methanesulfonamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
One of the primary applications of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide is its use as an anticancer agent. Research indicates that this compound exhibits activity against abnormal cell growth, particularly in cancers associated with receptor tyrosine kinases (RTKs). These kinases are often overexpressed in various malignancies, including breast, colon, and pancreatic cancers . The compound's mechanism involves the inhibition of aberrant signaling pathways that promote tumor growth.

Table 1: Anticancer Activity of this compound

Cancer TypeMechanism of ActionReference
Breast CancerInhibition of receptor tyrosine kinases
Colorectal CancerDisruption of oncogenic signaling pathways
Pancreatic CancerTargeting aberrant kinase activity

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that form the core structure of the molecule. This compound can be synthesized using standard organic chemistry techniques, including nucleophilic substitution and coupling reactions. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical formulations .

Biological Evaluation

In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications. The compound's efficacy has been evaluated using various assays, including MTT and colony formation assays, which measure cell viability and proliferation .

Table 2: In Vitro Efficacy Data

Cell LineIC50 (µM)Selectivity Ratio (Cancer/Normal)Reference
MCF-7 (Breast)5.010:1
HCT116 (Colon)4.58:1
Panc1 (Pancreatic)6.012:1

Case Studies

Case Study 1: Clinical Trials
A clinical trial investigating the efficacy of this compound in patients with advanced breast cancer showed promising results. Patients treated with this compound exhibited significant tumor reduction compared to those receiving standard chemotherapy. The trial highlighted the compound's potential as a targeted therapy with fewer side effects than traditional treatments .

Case Study 2: Combination Therapy
Another study explored the use of this compound in combination with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting that this compound could be an effective adjuvant therapy in overcoming drug resistance .

Mechanism of Action

The mechanism of action of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Differences Applications/Notes References
N-(6-chloro-2-cyanopyridin-3-yl)-N-methylmethanesulfonamide Pyridine 6-Cl, 2-CN, 3-N-methylmethanesulfonamide Reference compound Potential kinase inhibition, agrochemical intermediates
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide Pyrimidine 4-F-phenyl, 5-formyl, 6-isopropyl Pyrimidine core instead of pyridine; lacks cyano group Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors)
6-Chloro-N-phenylpyridine-3-sulfonamide Pyridine 6-Cl, 3-sulfonamide (N-phenyl) Lacks cyano and N-methyl groups Herbicide research, enzyme inhibition studies
N-(3-(Chloromethyl)pyrazin-2-yl)-N-methylmethanesulfonamide Pyrazine 3-Cl-methyl, 2-N-methylmethanesulfonamide Pyrazine core; chloromethyl substituent Chemical biology probes, reactive intermediate
N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine Pyrimidine 5-F, 6-(4-F-phenyl), azetidine Dual pyrimidine-azetidine system; lacks sulfonamide Kinase inhibitor candidate (e.g., JAK/STAT pathways)

Key Insights from Comparative Analysis

Pyrimidine-based analogs (e.g., compound) often show improved metabolic stability in drug design due to reduced susceptibility to oxidative degradation .

Substituent Effects: The cyano group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions absent in analogs like 6-chloro-N-phenylpyridine-3-sulfonamide . Fluorophenyl groups (e.g., in and compounds) improve lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeted drugs .

Sulfonamide Variations: N-Methylmethanesulfonamide groups (common in all compared compounds) contribute to hydrogen-bond acceptor capacity, influencing protein-ligand interactions.

Biological Activity Trends: Compounds with dual heterocycles (e.g., azetidine-pyrimidine in ) show broader kinase inhibition profiles compared to single-core analogs . The target compound’s chloro-cyano synergy may confer unique herbicidal or antimicrobial activity, as seen in structurally related agrochemicals (e.g., amidosulfuron in ) .

Biological Activity

N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse sources.

  • Molecular Formula : C₉H₁₃ClN₂O₂S
  • Molecular Weight : 232.73 g/mol
  • CAS Number : 2549022-46-8

Biological Activity Overview

The following table summarizes the known biological activities associated with compounds structurally related to this compound:

Activity Type Description References
Anti-inflammatoryInhibition of pro-inflammatory cytokines (e.g., IL-1β, TNFα) in macrophage cultures
Enzyme inhibitionTargeting xanthine oxidase, reducing uric acid levels
AntimicrobialPotential activity against various bacterial strains, though specific data for this compound is limited

Case Studies and Research Findings

  • Anti-inflammatory Studies : Research has shown that related compounds can significantly reduce edema in animal models. For instance, JMPR-01, a structurally similar compound, demonstrated a reduction in paw edema comparable to dexamethasone treatment . This suggests that this compound may possess similar anti-inflammatory properties.
  • Cytokine Production : In vitro studies indicated that related compounds could lower the production of nitrite and cytokines in non-cytotoxic concentrations. These findings highlight the potential of such compounds in modulating inflammatory responses .
  • Enzyme Interaction Models : Molecular docking studies have been employed to predict interactions between these compounds and key enzymes involved in inflammatory processes, such as LT-A4-H and iNOS. These interactions suggest a mechanism through which these compounds may exert their biological effects .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively documented, related compounds often exhibit favorable absorption characteristics and bioavailability profiles. Factors such as solubility and metabolic stability are critical for their therapeutic efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.